molecular formula C10H11BrN2O2 B12366095 5-(4-Bromophenyl)-6-hydroxy-1,3-diazinan-4-one

5-(4-Bromophenyl)-6-hydroxy-1,3-diazinan-4-one

Katalognummer: B12366095
Molekulargewicht: 271.11 g/mol
InChI-Schlüssel: BCMYLBBQSFSPNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Bromophenyl)-6-hydroxy-1,3-diazinan-4-one is a chemical compound that belongs to the class of diazinanones This compound is characterized by the presence of a bromophenyl group attached to a diazinanone ring, which includes a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-6-hydroxy-1,3-diazinan-4-one typically involves a multi-step process. One common method involves the formation of a chalcone derivative using Claisen–Schmidt condensation, followed by Michael addition with 1,3-dimethylbarbituric acid . The reaction conditions often include the use of a base such as triethylamine (TEA) and a catalyst like ammonium chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is usually achieved through recrystallization using solvents like aqueous ethanol .

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Bromophenyl)-6-hydroxy-1,3-diazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 5-(4-Bromophenyl)-6-oxo-1,3-diazinan-4-one.

    Reduction: Formation of 5-phenyl-6-hydroxy-1,3-diazinan-4-one.

    Substitution: Formation of various substituted diazinanones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(4-Bromophenyl)-6-hydroxy-1,3-diazinan-4-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(4-Bromophenyl)-6-hydroxy-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-6-hydroxy-1,3-diazinan-4-one is unique due to its specific diazinanone structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it possesses a hydroxyl group that can participate in hydrogen bonding, potentially enhancing its biological activity and solubility.

Eigenschaften

Molekularformel

C10H11BrN2O2

Molekulargewicht

271.11 g/mol

IUPAC-Name

5-(4-bromophenyl)-6-hydroxy-1,3-diazinan-4-one

InChI

InChI=1S/C10H11BrN2O2/c11-7-3-1-6(2-4-7)8-9(14)12-5-13-10(8)15/h1-4,8-9,12,14H,5H2,(H,13,15)

InChI-Schlüssel

BCMYLBBQSFSPNY-UHFFFAOYSA-N

Kanonische SMILES

C1NC(C(C(=O)N1)C2=CC=C(C=C2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.